![molecular formula C18H23NO2 B7541930 2-(4-Propan-2-ylphenoxy)-1-(1,2,5-trimethylpyrrol-3-yl)ethanone](/img/structure/B7541930.png)
2-(4-Propan-2-ylphenoxy)-1-(1,2,5-trimethylpyrrol-3-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Propan-2-ylphenoxy)-1-(1,2,5-trimethylpyrrol-3-yl)ethanone, commonly known as TAK-659, is a small molecule drug that belongs to the class of inhibitors of Bruton's tyrosine kinase (BTK). BTK is a protein that plays a crucial role in the signaling pathway of B cells, which are a type of white blood cells that produce antibodies to fight infections. TAK-659 has been extensively studied for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders.
Wirkmechanismus
TAK-659 works by inhibiting the activity of 2-(4-Propan-2-ylphenoxy)-1-(1,2,5-trimethylpyrrol-3-yl)ethanone, which is a key component of the B-cell receptor (BCR) signaling pathway. BCR signaling is essential for the survival and proliferation of B cells, and aberrant BCR signaling has been implicated in the pathogenesis of various diseases, including cancer and autoimmune disorders. By inhibiting this compound, TAK-659 blocks the downstream signaling pathways that lead to the activation and proliferation of B cells.
Biochemical and Physiological Effects
TAK-659 has been shown to have several biochemical and physiological effects in preclinical studies. Inhibition of this compound by TAK-659 leads to decreased activation and proliferation of B cells, which in turn leads to decreased production of antibodies and cytokines. TAK-659 has also been shown to induce apoptosis (programmed cell death) in cancer cells, particularly in hematological malignancies such as CLL and DLBCL.
Vorteile Und Einschränkungen Für Laborexperimente
TAK-659 has several advantages for lab experiments, including its high potency and selectivity for 2-(4-Propan-2-ylphenoxy)-1-(1,2,5-trimethylpyrrol-3-yl)ethanone inhibition, as well as its favorable pharmacokinetic properties. However, TAK-659 also has some limitations, including its relatively short half-life and the potential for off-target effects.
Zukünftige Richtungen
There are several future directions for research on TAK-659. One area of focus is the development of combination therapies that include TAK-659 for the treatment of cancer and autoimmune disorders. Another area of focus is the investigation of the potential therapeutic applications of TAK-659 in other diseases, such as multiple sclerosis and asthma. Additionally, there is ongoing research on the optimization of the synthesis and pharmacokinetic properties of TAK-659 to improve its efficacy and safety.
Synthesemethoden
The synthesis of TAK-659 involves several steps, starting with the reaction of 2-bromo-4-isopropylphenol with 1,2,5-trimethylpyrrole to form 2-(4-propan-2-ylphenoxy)-1-(1,2,5-trimethylpyrrol-3-yl)ethanol. This intermediate is then converted to TAK-659 through a series of reactions involving esterification, dehydration, and oxidation.
Wissenschaftliche Forschungsanwendungen
TAK-659 has been extensively studied for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders. In preclinical studies, TAK-659 has shown promising results in inhibiting the growth and proliferation of cancer cells, particularly in hematological malignancies such as chronic lymphocytic leukemia (CLL) and diffuse large B-cell lymphoma (DLBCL). TAK-659 has also been shown to be effective in suppressing the activity of B cells in autoimmune disorders such as rheumatoid arthritis and systemic lupus erythematosus (SLE).
Eigenschaften
IUPAC Name |
2-(4-propan-2-ylphenoxy)-1-(1,2,5-trimethylpyrrol-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-12(2)15-6-8-16(9-7-15)21-11-18(20)17-10-13(3)19(5)14(17)4/h6-10,12H,11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AILNXFOFRWPTSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C)C)C(=O)COC2=CC=C(C=C2)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.